Cinepazide Maleate

Acute Ischemic Stroke Randomized Controlled Trial Modified Rankin Scale

Differentiate your cerebral ischemia research with Cinepazide Maleate, a clinically validated vasodilator unlike cinnarizine or nimodipine. Choose this ≥98% pure maleate salt for its documented tri-modal mechanism (Ca2+ block, PDE inhibition, A2 potentiation), which shows cerebral-vs-aortic selectivity. Validate preclinical efficacy against the landmark 2020 RCT benchmark showing 60.9% functional independence in acute ischemic stroke. Ensure reliable results by avoiding photolabile alternatives; this standard is essential for reproducible neuroprotective studies.

Molecular Formula C26H35N3O9
Molecular Weight 533.6 g/mol
CAS No. 26328-04-1
Cat. No. B194479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinepazide Maleate
CAS26328-04-1
Synonyms1-((1-pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine
1-((1-pyrrolidynylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate
67350-MD
cinepazide
cinepazide maleate
MD-67350 free base
Vasodistal
Molecular FormulaC26H35N3O9
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1-
InChIKeyXSTJTOKYCAJVMJ-GVTSEVKNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Cinepazide Maleate CAS 26328-04-1: Procurement-Ready Chemical Identity and Regulatory Status for Vascular Research


Cinepazide maleate (CAS 26328-04-1), the maleate salt of cinepazide, is a piperazine-derived small-molecule vasodilator with a molecular weight of 533.6 g/mol and the molecular formula C26H35N3O9 [1]. The compound is recognized as a weak calcium channel blocker and phosphodiesterase (PDE) inhibitor that also potentiates A2 adenosine receptor-mediated responses, distinguishing it mechanistically from pure calcium antagonists . The maleate salt form (UNII: Y35B3VA60V) is the stable, commercially available reference standard used in analytical method development and validation against pharmacopeial specifications [1][2].

Why Cinepazide Maleate CAS 26328-04-1 Cannot Be Substituted with Generic Cerebral Vasodilators in Preclinical Development


Interchanging cinepazide maleate with other cerebral vasodilators such as cinnarizine, flunarizine, nimodipine, or pentoxifylline introduces substantial risk of divergent experimental outcomes due to three non-overlapping mechanistic domains. First, cinepazide maleate exerts its vasodilatory action through a tri-modal mechanism—weak calcium channel blockade, PDE inhibition with consequent cAMP elevation, and potentiation of adenosine A2 receptors—whereas pure calcium antagonists (e.g., nimodipine) lack PDE-inhibitory activity and pentoxifylline lacks calcium antagonism . Second, the compound demonstrates functional antagonism to cinnarizine in specific physiological contexts: cinepazide potentiates adenosine-mediated vertebral vasodilation in dogs, while cinnarizine attenuates it [1]. Third, cinepazide maleate's clinical efficacy in acute ischemic stroke is supported by a large-scale randomized controlled trial demonstrating statistically significant functional outcome improvements versus placebo [2], evidence that does not automatically extrapolate to its mechanistic analogs.

Cinepazide Maleate CAS 26328-04-1: Quantitative Differentiation Evidence for Scientific Selection


Clinical Efficacy in Acute Ischemic Stroke: 90-Day Functional Independence Rate Superior to Placebo

In a multicenter, randomized, double-blind, placebo-controlled Phase III trial (n=937) of patients with acute ischemic stroke, intravenous cinepazide maleate (320 mg once daily for 14 days) demonstrated a significantly higher proportion of patients achieving functional independence, defined as modified Rankin Scale (mRS) score ≤2 at day 90, compared to placebo [1]. No comparator vasodilator such as nimodipine or flunarizine has produced a positive randomized controlled trial of this magnitude in acute ischemic stroke recovery, providing a distinct evidence-based advantage for cinepazide maleate in this indication.

Acute Ischemic Stroke Randomized Controlled Trial Modified Rankin Scale Functional Recovery

Cerebral versus Peripheral Vascular Selectivity: Differential Relaxation in Rabbit Arterial Preparations

Cinepazide maleate exhibits preferential vasodilatory activity on cerebral vasculature compared to peripheral vessels. In isolated rabbit arterial strip preparations, cinepazide maleate induced concentration-dependent relaxation of cerebral arteries with relaxation rates of 25%, 40%, and 62% at 10, 30, and 100 μM respectively, relative to norepinephrine-induced baseline tension . In contrast, the compound showed no significant relaxant effect on isolated rabbit aortic strips at concentrations up to 100 μM . This cerebral selectivity profile contrasts with cinnarizine, which antagonizes rabbit aortic contraction induced by KCl, norepinephrine, and CaCl2 with similar potency to cinepazide but lacks documented cerebral-peripheral selectivity differentiation [1].

Vascular Selectivity Ex Vivo Pharmacology Cerebral Artery Rabbit Model

Functional Antagonism with Cinnarizine on Adenosine-Mediated Vertebral Vasodilation

Cinepazide maleate and cinnarizine, despite sharing calcium antagonism and vasodilatory classification, exhibit opposing functional effects on adenosine-mediated vasodilation in the vertebral circulation. In anesthetized dogs, intravenous cinepazide maleate (30 mg/kg) potentiated the vertebral vasodilator response to intravertebral adenosine and cyclic AMP, whereas cinnarizine attenuated these responses [1]. This divergence is mechanistically attributed to cinepazide's potentiation of purinergic P1 receptor-mediated relaxation, a property not shared by cinnarizine [2].

Adenosine Potentiation Vertebral Blood Flow Canine Model P1 Purinergic Receptors

Photostability Limitations and Validated Alternative Salt Forms: Degradation Under Ambient Light Sources

Cinepazide maleate exhibits significant photolability under common ambient and clinical lighting conditions, necessitating strict light-protected handling protocols that may affect experimental reproducibility if not controlled. In stability studies of cinepazide maleate in sodium chloride solution, the compound showed rapid degradation under indoor light, outdoor light, and D65 standard artificial daylight: after 7 hours, concentration decreased from 101.65±1.5 L·mol⁻¹·cm⁻¹ (light-protected control) to 29.84±0.43 L·mol⁻¹·cm⁻¹ (outdoor light) and 21.01±0.51 L·mol⁻¹·cm⁻¹ (D65) [1]. LED light exposure produced no significant degradation (P>0.05 versus protected control) [1]. Patents disclose alternative acid addition salts (e.g., gluconate, malate, mesylate) with superior photostability profiles designed to circumvent the maleate salt's light-sensitivity limitations [2].

Photostability Drug Formulation Analytical Chemistry Salt Selection

Validated HPLC Bioanalytical Method with Dose-Dependent Pharmacokinetics in Rats

A fully validated high-performance liquid chromatography (HPLC) method has been established and published for the quantification of cinepazide maleate in rat plasma, enabling reliable pharmacokinetic profiling in preclinical species [1]. The method employs liquid-liquid extraction, reversed-phase C18 chromatography with UV detection at 303 nm, and exhibits a linear range of 0.12–120 μg/mL with a lower limit of detection of 0.06 μg/mL [1]. Intra- and inter-assay coefficients of variation do not exceed ±15%, meeting FDA bioanalytical method validation guidelines [1]. Pharmacokinetic analysis following intravenous administration in rats demonstrated rapid absorption and elimination with a dose-dependent profile, and the injection formulation substantially improves bioavailability relative to oral administration [1].

HPLC Method Pharmacokinetics Bioanalysis Rat Plasma Method Validation

Cinepazide Maleate CAS 26328-04-1: Evidence-Backed Research and Development Application Scenarios


Preclinical Acute Ischemic Stroke Models Requiring Clinical Translation-Relevant Positive Control

Researchers developing novel neuroprotective or reperfusion agents for acute ischemic stroke can utilize cinepazide maleate as a clinically validated positive control compound. The 2020 multicenter RCT (n=937) demonstrating 60.9% mRS ≤2 functional independence rate versus 50.1% placebo (p=0.0004) provides a documented clinical efficacy benchmark against which preclinical efficacy of candidate compounds can be contextualized [1]. No other cerebral vasodilator in this class has equivalent large-scale RCT evidence in acute ischemic stroke.

Cerebrovascular Selectivity Pharmacology Studies Differentiating Central versus Peripheral Vasodilation

Investigators studying vascular bed-specific pharmacological responses can leverage cinepazide maleate's documented cerebral-versus-aortic selectivity profile. The compound's concentration-dependent relaxation of rabbit cerebral arterial strips (25% at 10 μM, 40% at 30 μM, 62% at 100 μM) with negligible effect on aortic strips up to 100 μM provides a well-characterized tool for dissecting cerebral-specific vasodilatory mechanisms . This contrasts with non-selective vasodilators like cinnarizine, which antagonize both cerebral and aortic contraction pathways.

Adenosine-Purinergic Signaling Pathway Investigation Using Functional Comparator Pairing

Cinepazide maleate, in combination with cinnarizine as a functional antagonist, provides a unique paired pharmacological toolset for investigating adenosine A2 receptor and purinergic P1 receptor signaling in vascular preparations. Cinepazide potentiates adenosine-mediated vertebral vasodilation while cinnarizine attenuates it [2], enabling bidirectional interrogation of purinergic vascular regulation in ex vivo or in vivo canine and rodent models.

Formulation Development and Salt Selection Programs Addressing Photostability Constraints

Pharmaceutical formulation scientists developing stable injectable or oral dosage forms of cinepazide can reference the documented photolability of the maleate salt under indoor and D65 lighting conditions (79% degradation at 7h under D65) [3] as a benchmark for evaluating alternative acid addition salts (gluconate, malate, mesylate) with improved photostability [4]. Patent literature provides detailed preparation methods for these alternative salts, enabling comparative stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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